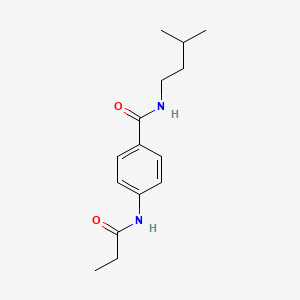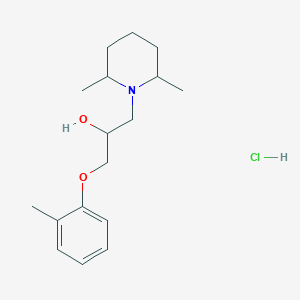
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione
説明
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione, also known as EMID-1601, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMID-1601 has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
作用機序
The exact mechanism of action of 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been proposed that its anti-inflammatory effects are mediated through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. Additionally, 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to inhibit the activation of NF-κB and MAPK signaling pathways. Furthermore, 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been found to induce apoptosis in cancer cells and inhibit angiogenesis. Moreover, 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
実験室実験の利点と制限
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a synthetic compound that can be easily prepared using a multi-step synthesis method. Additionally, 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to possess a range of biological activities, making it a promising candidate for further research. However, there are also some limitations to using 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments. For instance, its mechanism of action is not fully understood, and more research is needed to elucidate its precise mode of action. Furthermore, the optimal dosage and administration route of 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione have not been established, and more studies are needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the research of 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione. Firstly, more studies are needed to elucidate its precise mechanism of action. Secondly, the optimal dosage and administration route of 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione need to be established. Thirdly, more research is needed to determine its safety and efficacy in animal models and clinical trials. Fourthly, the potential of 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders, needs to be explored further. Lastly, the development of more potent and selective analogs of 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione may lead to the discovery of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and neuroprotective effects, and its mechanism of action is mediated through the inhibition of NF-κB signaling pathway. However, more research is needed to elucidate its precise mode of action, determine its safety and efficacy, and explore its potential as a therapeutic agent for various diseases. The development of more potent and selective analogs of 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione may lead to the discovery of new drugs with improved therapeutic properties.
科学的研究の応用
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, 3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-(1-ethylindol-3-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-3-22-13-16(14-8-4-5-9-17(14)22)15-12-20(24)23(21(15)25)18-10-6-7-11-19(18)26-2/h4-11,13,15H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURSRMKVOHXFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-indol-3-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4394369.png)
![7-butyl-1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394370.png)

![5-chloro-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394376.png)

![2-{methyl[5-(trifluoromethyl)-2-pyridinyl]amino}ethanol](/img/structure/B4394389.png)


![N-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394402.png)
![N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide](/img/structure/B4394409.png)
![3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4394421.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4394429.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B4394434.png)
![N-[4-(1,8-dioxo-2,3,4,4a,5,6,7,8,9,9a-decahydro-1H-xanthen-9-yl)phenyl]acetamide](/img/structure/B4394452.png)